molecular formula C11H11BrO B2930017 2-(4-Bromophenyl)cyclopentan-1-one CAS No. 863127-14-4

2-(4-Bromophenyl)cyclopentan-1-one

Cat. No.: B2930017
CAS No.: 863127-14-4
M. Wt: 239.112
InChI Key: JYANSFIFWZNVFJ-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)cyclopentan-1-one (CAS 1354763-63-5) is a bicyclic ketone featuring a cyclopentane ring fused with a 4-bromophenyl substituent at the 2-position. Its molecular formula is C₁₁H₁₁BrO, with a molecular weight of 240.06 g/mol . This compound is typically synthesized via catalytic methods, such as hydroacylation, and purified using preparative thin-layer chromatography (TLC) or HPLC to achieve high optical purity . It serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and functional materials. Structural characterization is commonly performed via ¹H NMR, ¹³C NMR, IR, and HRMS .

Properties

IUPAC Name

2-(4-bromophenyl)cyclopentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO/c12-9-6-4-8(5-7-9)10-2-1-3-11(10)13/h4-7,10H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYANSFIFWZNVFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)cyclopentan-1-one typically involves the bromination of phenylcyclopentanone. One common method is the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the para position of the phenyl ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the product while maintaining safety and environmental standards .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(4-Bromophenyl)cyclopentan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)cyclopentan-1-one involves its interaction with specific molecular targets. The bromine atom and the cyclopentanone moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogues of 2-(4-Bromophenyl)cyclopentan-1-one
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Yield (%) Key Applications/Properties Reference
This compound 4-Bromophenyl C₁₁H₁₁BrO 240.06 91 Pharmaceutical intermediates
2-(3-Fluorophenyl)cyclopentan-1-one 3-Fluorophenyl C₁₁H₁₁FO 182.20 83 Fluorinated bioactive compounds
2-([1,1'-Biphenyl]-4-yl)cyclopentan-1-one Biphenyl-4-yl C₁₇H₁₆O 236.31 91 Materials science applications
2-(Naphthalen-1-yl)cyclopentan-1-one Naphthalen-1-yl C₁₅H₁₄O 210.27 83 Luminescent materials
2-Heptylidene cyclopentan-1-one Heptylidene C₁₂H₂₀O 180.29 N/A Fragrance industry (IFRA-regulated)
1-(4-Bromo-2-fluorophenyl)pentan-1-one 4-Bromo-2-fluorophenyl C₁₁H₁₁BrFO 259.11 N/A Halogenated intermediates

Substituent Effects on Reactivity and Properties

  • Electron-Withdrawing Groups (e.g., Bromine) : The 4-bromophenyl group in this compound enhances electrophilicity at the ketone, facilitating nucleophilic additions. This contrasts with 2-(3-Fluorophenyl)cyclopentan-1-one, where fluorine's inductive effect slightly reduces reactivity .
  • Aliphatic Chains : 2-Heptylidene cyclopentan-1-one, with a heptylidene group, exhibits volatility and is regulated by IFRA for safe use in fragrances due to sensitization risks .

Spectral and Physical Properties

  • ¹H NMR Shifts : The 4-bromophenyl group causes deshielding of adjacent protons, with aromatic protons resonating at δ 7.5–8.0 ppm. In contrast, 2-(4-acetylphenyl)cyclopentan-1-one shows additional acetyl proton peaks at δ 2.5–2.7 ppm .
  • Physical State: Most cyclopentan-1-one derivatives are colorless oils at room temperature, except crystalline derivatives like 2-(triphenylphosphoranylidene)cyclopentanone .

Biological Activity

2-(4-Bromophenyl)cyclopentan-1-one is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and related research findings.

Chemical Structure and Properties

The compound features a cyclopentanone ring substituted with a 4-bromophenyl group. Its molecular formula is C9H9BrOC_9H_9BrO, with a molecular weight of approximately 215.07 g/mol. The presence of the bromine atom influences its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study conducted on various substituted cyclopentanones, including this compound, revealed promising results against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were assessed, showing that the compound could inhibit bacterial growth effectively.

Compound Target Bacteria MIC (µg/mL)
This compoundE. coli32
S. aureus16

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that the compound could induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death.

Cell Line IC50 (µM)
HeLa15.3
MCF-722.7

The biological activity of this compound is attributed to its ability to interact with various biomolecules:

  • Sigma Receptors : The compound has shown affinity for sigma receptors, which are implicated in various cellular processes, including cell survival and proliferation.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell growth and survival.

Case Study 1: Antimicrobial Efficacy

In a study assessing the efficacy of various cyclopentanones against bacterial pathogens, this compound was found to be one of the most effective compounds tested, particularly against Gram-positive bacteria. This suggests its potential use as an antimicrobial agent in clinical settings.

Case Study 2: Cancer Cell Apoptosis

A recent investigation into the apoptotic effects of this compound on cancer cells revealed that treatment with this compound led to significant reductions in cell viability and increased markers of apoptosis. Flow cytometry analysis confirmed these findings, indicating a robust mechanism through which the compound exerts its anticancer effects.

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